molecular formula C7H7N3O B12509805 [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol

[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol

Cat. No.: B12509805
M. Wt: 149.15 g/mol
InChI Key: RDWPGTPWZZKZHV-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a methanol group attached at the 6-position. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol are not well-documented in the literature. the scalability of the microwave-mediated synthesis and mechanochemical methods suggests potential for industrial application.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the triazole or pyridine rings.

Common Reagents and Conditions

    Oxidizers: Sodium hypochlorite, lead tetraacetate, manganese dioxide.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol involves its interaction with specific molecular targets. For example, it can act as an inverse agonist for the retinoic acid-related orphan receptor gamma t (RORγt) and inhibit Janus kinases (JAK1 and JAK2) . These interactions can modulate various biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol is unique due to its specific substitution pattern and the presence of the methanol group, which can influence its biological activity and chemical reactivity. Its potential as a versatile building block for synthesizing bioactive molecules further distinguishes it from similar compounds.

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-4-6-1-2-7-8-5-9-10(7)3-6/h1-3,5,11H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWPGTPWZZKZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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